molecular formula C8H3BrF3N3O B1384370 6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 52833-43-9

6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B1384370
CAS No.: 52833-43-9
M. Wt: 294.03 g/mol
InChI Key: LEMQPFCUXJPYLE-UHFFFAOYSA-N
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Description

6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by the presence of a bromine atom at the 6th position and a trifluoromethyl group at the 2nd position on the pyrido[2,3-d]pyrimidine core. It has garnered significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antifungal properties .

Biochemical Analysis

Biochemical Properties

6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one plays a crucial role in biochemical reactions, particularly as an inhibitor of protein kinasesThis compound interacts with various protein kinases, including serine/threonine kinases and tyrosine kinases, by binding to the ATP-binding pocket, thereby inhibiting their activity . The inhibition of these kinases can lead to the modulation of various signaling pathways, making this compound a valuable tool in studying cellular processes and potential therapeutic targets.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of protein kinases by this compound can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, it can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular metabolism and promoting cell death in malignant cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding pocket of protein kinases, preventing the transfer of phosphate groups to target proteins . This inhibition can lead to the downregulation of signaling pathways that are crucial for cell survival and proliferation. Additionally, this compound can induce changes in gene expression by affecting transcription factors and other regulatory proteins, further contributing to its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged inhibition of protein kinases . Its degradation over time can lead to a decrease in its inhibitory effects, necessitating careful consideration of experimental conditions to maintain its efficacy.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can effectively inhibit protein kinases without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity, which limit its therapeutic potential. Understanding the dosage thresholds and optimizing the dosage regimen are crucial for maximizing the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by inhibiting key enzymes involved in cellular metabolism . Additionally, this compound can alter metabolite levels, leading to changes in cellular energy balance and metabolic homeostasis. Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . For instance, it may be transported into the nucleus, where it can interact with nuclear proteins and affect gene expression. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and induce apoptosis. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2

Properties

IUPAC Name

6-bromo-2-(trifluoromethyl)-3H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3N3O/c9-3-1-4-5(13-2-3)14-7(8(10,11)12)15-6(4)16/h1-2H,(H,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMQPFCUXJPYLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=O)NC(=N2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743190
Record name 6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52833-43-9
Record name 6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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